molecular formula C29H28N2O3 B11390886 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B11390886
M. Wt: 452.5 g/mol
InChI Key: IWMJFSJPOYMQDI-UHFFFAOYSA-N
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Description

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-6,7-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens, and a chromenone structure with dimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-6,7-DIMETHYL-4H-CHROMEN-4-ONE involves multiple steps, including the formation of the piperazine ring and the chromenone structure. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of 1-(diphenylmethyl)-piperazine with omega-haloacetamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-6,7-DIMETHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chromenone structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-6,7-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-6,7-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-6,7-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its combination of a piperazine ring and a chromenone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C29H28N2O3/c1-20-17-24-25(32)19-27(34-26(24)18-21(20)2)29(33)31-15-13-30(14-16-31)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,17-19,28H,13-16H2,1-2H3

InChI Key

IWMJFSJPOYMQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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